1-(3-dimethylamino-propyl)-1H-benzimidazole
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Overview
Description
1-(3-Dimethylamino-propyl)-1H-benzimidazole is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a benzimidazole ring substituted with a 3-dimethylaminopropyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-dimethylamino-propyl)-1H-benzimidazole typically involves the reaction of benzimidazole with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Dimethylamino-propyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
1-(3-Dimethylamino-propyl)-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-dimethylamino-propyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Dimethylaminopropyl)indolin-2-one: Shares structural similarities and exhibits antitumor activity.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a crosslinking agent in peptide synthesis and protein conjugation
Uniqueness: 1-(3-Dimethylamino-propyl)-1H-benzimidazole stands out due to its unique combination of a benzimidazole ring and a 3-dimethylaminopropyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H17N3 |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H17N3/c1-14(2)8-5-9-15-10-13-11-6-3-4-7-12(11)15/h3-4,6-7,10H,5,8-9H2,1-2H3 |
InChI Key |
JLTDIDMXNFDJAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
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